molecular formula C8H13N5O2 B2471139 N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine CAS No. 201992-14-5

N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2471139
CAS RN: 201992-14-5
M. Wt: 211.225
InChI Key: QLKQFKNRTQZULE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The “N4-(sec-butyl)-5-nitro” part suggests that a sec-butyl group is attached to the 4th nitrogen of the pyrimidine ring and a nitro group is attached at the 5th position.


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrimidine ring with a sec-butyl group attached to one nitrogen and a nitro group attached to a carbon. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

The high-temperature gas phase chemistry of butyl radical isomers has been investigated in a combined experimental and theoretical study . Organic nitrites were used as convenient and clean sources of each of the butyl radical isomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, sec-butyl acetate, a related compound, is a colorless, flammable liquid with a sweet smell of banana or apple . It’s used as an industrial solvent .

Scientific Research Applications

Biotransformation and Environmental Impact

The compound N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline, closely related to N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine, has been studied for its persistence as a dinitroaniline herbicide and its impact on the environment. Notably, a novel pathway for the initial biotransformation of this compound was discovered through the isolation of a butralin-degrading soil bacterium, Sphingopyxis sp. strain HMH. This study revealed the enzyme NfnB, a flavin-nitroreductase, as a key player in this biotransformation, initiating a unique degradation pathway of the compound. The investigation provided significant insights into the degradation mechanism of such compounds, which is crucial for understanding their environmental fate and potential impact on agricultural soil ecosystems (Ghatge et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, organolithium reagents like sec-butyllithium are widely used as polymerization initiators in the production of elastomers and as strong bases in the synthesis of organic compounds .

Safety and Hazards

The safety and hazards would also depend on the specific compound. As an example, sec-butanol can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness .

properties

IUPAC Name

4-N-butan-2-yl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-3-5(2)12-8-6(13(14)15)7(9)10-4-11-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKQFKNRTQZULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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